molecular formula C16H13N5S B2740386 3-methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058231-81-4

3-methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2740386
CAS No.: 1058231-81-4
M. Wt: 307.38
InChI Key: NPUMCYRYPBQWFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a synthetic chemical scaffold designed for medicinal chemistry and drug discovery research. As a triazolopyrimidine derivative, it is of significant interest in the development of novel therapeutic agents, particularly in oncology. The triazolopyrimidine core is a privileged structure in drug design, known for its ability to mimic purine bases, allowing it to interact with a variety of enzyme active sites . This compound is specifically engineered for use as a key intermediate in the synthesis of more complex molecules targeting protein kinases. Kinase inhibition is a validated strategy for cancer treatment, and compounds featuring the triazolopyrimidine scaffold have been extensively investigated as potent inhibitors of kinases like CDK2 (Cyclin-Dependent Kinase 2) . The mechanism of action for such inhibitors typically involves competitive binding at the ATP-binding pocket of the target kinase, thereby disrupting phosphorylation signaling and halting the uncontrolled proliferation of cancer cells . The structure of this reagent incorporates a 3-methyl group on the triazole ring and a naphthalen-1-ylmethylthio moiety at the 7-position of the pyrimidine ring. The naphthylmethylthio substituent is a significant hydrophobic pharmacophore that is expected to enhance binding affinity and selectivity toward specific kinase targets by engaging with hydrophobic regions in the enzyme's active site . Researchers can utilize this compound as a versatile building block to explore structure-activity relationships (SAR) or to develop potential inhibitors for enzymatic assays and cellular viability studies against various cancer cell lines. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-methyl-7-(naphthalen-1-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5S/c1-21-15-14(19-20-21)16(18-10-17-15)22-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUMCYRYPBQWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)SCC3=CC=CC4=CC=CC=C43)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-4-amino-5-mercapto-1,2,4-triazole with formamide can yield the triazolopyrimidine core.

    Introduction of the Naphthalen-1-ylmethyl Group: This step involves the alkylation of the triazolopyrimidine core with naphthalen-1-ylmethyl chloride in the presence of a base such as potassium carbonate.

    Thioether Formation: The final step is the formation of the thioether linkage, which can be achieved by reacting the intermediate with a suitable thiol reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to yield the corresponding reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazolopyrimidine derivatives.

    Substitution: Various substituted triazolopyrimidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting key enzymes or modulating receptor activity. The presence of the triazolopyrimidine core allows for strong binding interactions with these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Table 2: Physicochemical Comparison

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility Key Notes
Target Compound 392.16 (HR-MS) ~3.5 (naphthalene) Low (lipophilic) Naphthalene may improve blood-brain barrier penetration
VAS2870 380.43 ~3.2 Moderate Off-target effects limit therapeutic utility
3-(4-Fluorophenyl)-7-(piperazin-1-yl) 335.77 ~2.8 High (hydrochloride salt) Piperazine enhances aqueous solubility
7-Amino-2-aryl derivatives ~300–350 ~2.0–3.0 Variable Antitumor activity in CCRF-HSB-2/KB cells (>4 µg/mL)

Research Implications

  • Selectivity : The naphthalen-1-ylmethylthio group may reduce off-target effects compared to VAS2870’s benzoxazolylthio .
  • Therapeutic Potential: Antiviral/antitumor activities of triazolopyrimidines correlate with substituent bulk and electronic properties .
  • Optimization : Introducing polar groups (e.g., piperazine) or fluorine could balance lipophilicity and solubility .

Biological Activity

3-Methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound features a triazolopyrimidine core linked to a naphthalene moiety via a thioether bond, which influences its chemical properties and biological interactions.

  • Molecular Formula: C16_{16}H13_{13}N5_5S
  • Molecular Weight: 307.4 g/mol
  • CAS Number: 1058231-81-4

The primary mechanism of action for this compound involves the inhibition of specific protein kinases. This inhibition disrupts various cellular signaling pathways crucial for cell growth, differentiation, and migration. The compound's interaction with these targets can lead to significant effects on cancer cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo[4,5-d]pyrimidine exhibit notable anticancer properties. For instance:

  • In vitro Studies: The compound has shown antiproliferative effects against various cancer cell lines, including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). In one study, derivatives exhibited IC50_{50} values ranging from 0.53 μM to 13.1 μM, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
Cell LineIC50_{50} (μM)Reference
MGC-8039.47
HCT-1169.58
MCF-713.1

Mechanistic Insights

The anticancer activity is largely attributed to the compound's ability to induce apoptosis and cell cycle arrest in the G2/M phase. This is facilitated through the modulation of key signaling pathways such as the ERK pathway, leading to decreased phosphorylation of ERK1/2 and other related proteins . Furthermore, studies indicate that the compound can inhibit lysine-specific demethylase 1 (LSD1), which is implicated in tumor progression .

Case Studies

Several studies have explored the biological activity of triazolo[4,5-d]pyrimidine derivatives:

  • LSD1 Inhibition: A study reported that a related compound significantly inhibited LSD1 activity with an IC50_{50} of 0.564 μM in MGC-803 cells, leading to reduced cell migration and proliferation .
  • Cell Cycle Effects: Research indicated that treatment with these compounds could lead to G2/M phase arrest in cancer cells, suggesting potential as therapeutic agents in cancer treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.